molecular formula C14H25NO4S B1485691 tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate CAS No. 2292034-75-2

tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate

Cat. No.: B1485691
CAS No.: 2292034-75-2
M. Wt: 303.42 g/mol
InChI Key: IQIZHZSRRRMZIK-PQDIPPBSSA-N
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Description

The compound tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a stereochemically defined (3R,4R) configuration. Its structure includes:

  • A tert-butyl carbamate group at the 1-position, providing steric protection and stability.
  • A sulfanyl group at the 4-position linked to an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent, which introduces chirality and modulates electronic properties.

The oxolane (tetrahydrofuran) moiety may improve solubility or mimic natural substrates in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(oxolan-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c1-14(2,3)19-13(17)15-7-11(16)12(8-15)20-9-10-5-4-6-18-10/h10-12,16H,4-9H2,1-3H3/t10?,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIZHZSRRRMZIK-PQDIPPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate is a complex organic compound notable for its unique molecular structure, which includes a pyrrolidine ring, a hydroxyl group, and a sulfanyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Molecular Structure

The molecular formula of this compound is C12H21NO4S, with a molar mass of approximately 273.37 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential biological interactions.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, although comprehensive data is still limited. The following sections summarize findings related to its potential pharmacological effects.

1. Antioxidant Properties

Research has indicated that compounds with similar structural motifs often possess antioxidant properties. While specific studies on this compound are scarce, related pyrrolidine derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

2. Neuroprotective Effects

Given the structural similarity to other neuroprotective agents, this compound may influence neurodegenerative pathways. For instance, compounds with similar structures have been reported to inhibit amyloid-beta aggregation and protect neuronal cells from apoptosis induced by oxidative stress . Further research is needed to explore these effects specifically for this compound.

3. Enzyme Inhibition

The potential for enzyme inhibition is another area of interest. Similar compounds have been identified as inhibitors of acetylcholinesterase and β-secretase, which are crucial targets in Alzheimer's disease treatment . The unique functional groups in this compound could confer similar inhibitory properties.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is provided below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylateC10H18FNO3Fluorine substitutionEnhanced bioactivity due to fluorine presence
Tert-butyl (2S,4R)-4-hydroxy-2-(phenyl)carbamoyl-pyrrolidine-1-carboxylateC21H27N3O4SCarbamoyl groupBroader spectrum of biological activity due to phenolic structure
Tert-butyl (3R,4R)-3-hydroxy-pyrrolidine derivativesC10H19NO4Hydroxypyrrolidine structureCommonly used in amino acid synthesis and drug development

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities:

  • Antimicrobial properties : Compounds containing sulfanyl groups often demonstrate antimicrobial effects, making this compound a candidate for further studies in infectious disease treatment.
  • Anticancer potential : Pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective effects : Some studies suggest that similar compounds can provide neuroprotection against oxidative stress, which may be relevant for treating neurodegenerative diseases.

Further studies are necessary to elucidate the specific biological effects of this compound .

Therapeutic Applications

The unique properties of tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate position it as a promising candidate in drug development:

Antimicrobial Agents

Given its potential antimicrobial properties, this compound could be explored as a lead structure for developing new antibiotics or antifungal agents.

Anticancer Drugs

The anticancer potential of similar pyrrolidine derivatives suggests that this compound may be developed into novel anticancer therapies targeting specific cancer types.

Neuroprotective Agents

Research into neuroprotective agents is critical for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to mitigate oxidative stress could be beneficial in this context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s structural analogues differ primarily in the substituent at the pyrrolidine 4-position. Key examples include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Stereochemistry Reference
tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate [(oxolan-2-yl)methyl]sulfanyl C₁₃H₂₃NO₄S 313.39 (3R,4R)
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl C₁₁H₂₁NO₄ 247.29 (3R,4R)
(3S,4R)-tert-butyl-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate Bromomethyl C₁₁H₂₀BrNO₃ 302.19 (3S,4R)
tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Fluoro and hydroxymethyl C₁₁H₂₀FNO₃ 245.28 (2S,4R)
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate (4-Methyl-1,2,4-triazol-3-yl)sulfanyl C₁₂H₂₀N₄O₃S 300.38 (3R,4R)
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate (4-Methoxyphenyl)sulfanyl C₁₆H₂₃NO₄S 341.43 (3R,4R)

Functional Group Analysis

  • Hydroxymethyl () : Increases hydrophilicity and serves as a precursor for further oxidation or esterification.
  • Bromomethyl () : Acts as a leaving group for nucleophilic substitution reactions (e.g., in alkylation or cross-coupling).
  • Fluorinated () : Enhances metabolic stability and binding affinity in drug candidates due to fluorine’s electronegativity.
  • Sulfanyl with heteroaryl/aryl groups () : Participates in redox reactions or mimics transition states in enzyme inhibition.

Preparation Methods

Reduction of Azido Precursors to Amines

  • Catalytic Hydrogenation : The conversion of azido-substituted intermediates to the corresponding amines is commonly achieved by catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)2/C) or platinum(IV) oxide catalysts under hydrogen atmosphere in ethanol solvent.
Yield Catalyst and Conditions Experimental Details
610 mg 10 wt% Pd(OH)2/C, H2 (1 atm), ethanol, 6 h tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate (700 mg, 2.89 mmol) was hydrogenated; Pd catalyst filtered off; filtrate concentrated to yield tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate.
105 g Platinum(IV) oxide, H2, ethanol, 10–35 °C, overnight Large scale hydrogenation of tert-butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamate (120 g) with PtO2 (15 g) in ethanol (1.2 L), filtered through Celite, concentrated to yield product.

Coupling and Functional Group Transformations

  • Nucleophilic Substitution and Coupling : The introduction of the sulfanyl-oxolane moiety involves nucleophilic substitution reactions where the sulfur atom acts as a nucleophile attaching the oxolane ring to the pyrrolidine scaffold.

  • Use of Base and Mixed Solvent Systems : Reactions are performed in mixed solvents like ethanol and water with sodium bicarbonate as a base to facilitate coupling.

Yield Reaction Conditions Experimental Details
Not specified Reactants with NaHCO3 in ethanol/water, room temperature, overnight Reactant 22-A (0.50 g, 2.31 mmol), compound 6-8 (0.80 g, 2.31 mmol), and NaHCO3 (0.39 g, 4.6 mmol) stirred; concentrated; extracted with EtOAc; washed and dried; followed by acid deprotection with 4N HCl/dioxane.

Deprotection and Purification

  • Acidic Deprotection : The Boc protecting group is removed by treatment with 4N HCl in dioxane at room temperature for several hours.

  • Purification : The crude product is purified by column chromatography to obtain the target compound in high purity.

Analytical and Physicochemical Data Supporting Preparation

Property Value
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Solubility Very soluble in ethanol and water (13.6–22.7 mg/ml)
Log P (Consensus) 0.58 (moderately hydrophilic)
Number of Rotatable Bonds 4
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
TPSA (Topological Polar Surface Area) 73.58 Ų
Synthetic Accessibility Score 3.4 (moderate difficulty)

These data indicate the compound is amenable to synthesis under mild conditions and is highly soluble, facilitating purification and handling.

Summary of Preparation Methodology

Step Description Reagents/Conditions Yield/Notes
1 Azide to amine reduction Pd(OH)2/C or PtO2, H2, ethanol, room temp or 10–35 °C High yield (610 mg to 105 g scale)
2 Coupling with oxolane moiety NaHCO3, ethanol/water, room temp, overnight Efficient coupling reaction
3 Boc deprotection 4N HCl/dioxane, room temp, 3 h Clean removal of protecting group
4 Purification Column chromatography High purity product

Research Findings and Considerations

  • The use of catalytic hydrogenation for azide reduction is preferred due to mild conditions and high selectivity, preserving stereochemistry.

  • The coupling step benefits from mild basic conditions and mixed solvents to maintain solubility and reactivity.

  • Protection/deprotection strategies are crucial for maintaining functional group integrity and stereochemical control.

  • The synthetic accessibility score suggests the compound is moderately challenging but feasible with standard organic synthesis techniques.

  • No significant inhibitory effects on cytochrome P450 enzymes were reported, indicating potential for pharmaceutical applications without major metabolic liabilities.

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : To study the energy barriers of thioether bond rotation and predict dominant conformers in solution.
  • Density Functional Theory (DFT) : For optimizing ground-state geometries and calculating NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) .
  • X-ray Crystallography : Experimental data from SHELX-refined structures can validate computational models.
    Note : Discrepancies between computed and observed data (e.g., dihedral angles) may indicate solvent effects or crystal-packing forces.

How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Advanced Research Question

  • Multi-technique validation : For example, if X-ray data (ORTEP-3 ) suggests a planar thioether linkage, but NMR indicates restricted rotation, consider:
    • Twinned crystals : Use SHELXD to detect twinning artifacts.
    • Solvate vs. unsolvated forms : Solvent molecules in the crystal lattice may stabilize unexpected conformations.
  • Dynamic NMR vs. static crystallography : Crystallography captures a single conformer, while NMR reflects time-averaged states.

What are the best practices for optimizing the yield of the thioether coupling step in synthesis?

Basic Question

  • Reagent selection : Use (oxolan-2-yl)methyl thiols with activated leaving groups (e.g., mesylates or bromides) for efficient nucleophilic substitution.
  • Base optimization : Triethylamine or DMAP in dichloromethane at 0–20°C minimizes side reactions (e.g., oxidation to sulfoxides) .
  • Monitoring by TLC/LC-MS : To detect intermediates and terminate reactions before byproduct formation.

How does the tert-butyl group influence the compound’s reactivity and stability?

Basic Question

  • Steric protection : The bulky tert-butyl group shields the pyrrolidine nitrogen from electrophilic attack or oxidation.
  • Acid-labile cleavage : Boc deprotection under mild acidic conditions (e.g., HCl/dioxane) preserves sensitive functionalities like the thioether bond .
  • Thermal stability : The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature reactions (e.g., Mitsunobu conditions for hydroxyl inversion).

What advanced techniques are used to analyze sulfur oxidation states in this compound?

Advanced Research Question

  • X-ray Photoelectron Spectroscopy (XPS) : To confirm the thioether (-S-) oxidation state and detect trace sulfoxide (-SO-) impurities.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification, distinguishing between S (32.065 Da) and SO (48.064 Da) adducts .
  • Raman Spectroscopy : To identify S–C vibrational modes (~600–700 cm⁻¹) and monitor oxidative degradation.

How can researchers mitigate epimerization during Boc deprotection?

Advanced Research Question

  • Low-temperature acidic conditions : Use TFA in dichloromethane at 0°C to minimize protonation of stereogenic centers.
  • In situ trapping : Add scavengers like triethylsilane to quench carbocation intermediates that may induce racemization .
  • Chiral HPLC analysis : Post-deprotection, confirm enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives).

What are the safety considerations for handling this compound in laboratory settings?

Basic Question

  • Toxicity screening : While specific data are limited, structurally related pyrrolidine derivatives may exhibit moderate toxicity. Follow general precautions (P201, P202, P210 per GHS guidelines ).
  • Ventilation and PPE : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane ).
  • Waste disposal : Neutralize acidic reaction mixtures before disposal to avoid releasing reactive thiols.

How does this compound compare to analogs with alternative sulfur-containing substituents (e.g., sulfonyl or sulfonamide groups)?

Advanced Research Question

  • Electronic effects : Thioethers are less electron-withdrawing than sulfonamides, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings.
  • Conformational rigidity : Sulfonyl groups restrict rotation more than thioethers, potentially altering biological activity or crystallization behavior.
  • Synthetic accessibility : Thioethers are easier to install via SN2 reactions compared to sulfonamides, which require sulfonyl chlorides and amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate

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